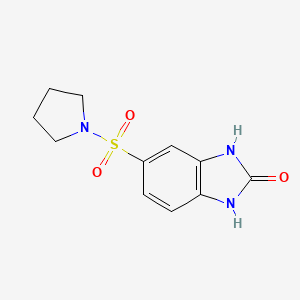
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide, also known as BAM-15, is a small molecule that has gained attention in recent years due to its potential as a therapeutic agent. It belongs to a class of compounds called uncouplers, which work by disrupting the mitochondrial membrane potential and altering cellular metabolism.
作用機序
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide works by disrupting the mitochondrial membrane potential, which is the driving force behind ATP synthesis. By uncoupling oxidative phosphorylation, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide reduces the efficiency of mitochondrial respiration and alters cellular metabolism. This can lead to changes in cellular signaling, metabolism, and gene expression.
Biochemical and Physiological Effects
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit tumor growth. In neurons, it can protect against oxidative stress and improve mitochondrial function. In adipocytes, it can increase insulin sensitivity and promote weight loss. However, the exact mechanisms underlying these effects are still being investigated.
実験室実験の利点と制限
One of the main advantages of 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is its ability to uncouple mitochondrial respiration in a dose-dependent manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular metabolism and disease. However, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide also has some limitations. It can be toxic to cells at high concentrations, and its effects on mitochondrial function can be influenced by factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its role in cancer therapy, where it may be used in combination with other drugs to induce apoptosis and inhibit tumor growth. Additionally, further studies are needed to better understand the mechanisms underlying its effects on cellular metabolism and disease.
Conclusion
In conclusion, 4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide is a small molecule with potential as a therapeutic agent in various scientific fields. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease. However, further research is needed to fully understand its mechanisms of action and potential applications.
合成法
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylbenzaldehyde with piperidine, followed by the addition of benzylbromide and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained through a carboxylation reaction with carbon dioxide.
科学的研究の応用
4-benzyl-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide has been studied extensively in various scientific fields, including bioenergetics, cancer research, and neurodegenerative diseases. Its ability to uncouple mitochondrial respiration has made it a valuable tool for investigating the role of mitochondria in cellular metabolism and disease.
特性
IUPAC Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-8-9-20(25-2)19(14-16)22-21(24)23-12-10-18(11-13-23)15-17-6-4-3-5-7-17/h3-9,14,18H,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKUSTHJAQCKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-methoxy-5-methylphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5713322.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5713341.png)

![N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5713355.png)



![1-{[(3-bromobenzyl)thio]acetyl}piperidine](/img/structure/B5713411.png)
